Cas no 509092-16-4 (1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-)

1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]- structure
509092-16-4 structure
상품 이름:1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-
CAS 번호:509092-16-4
MF:C24H26NO3SCl
메가와트:443.98614
CID:1570411
PubChem ID:11155874

1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]- 화학적 및 물리적 성질

이름 및 식별자

    • 1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-
    • KRP-203 free base
    • 2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol
    • SCHEMBL641641
    • 1,3-Propanediol, 2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl] thio]phenyl]ethyl]-
    • DA-55591
    • 2-Amino-2-[2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl]propane-1,3-diol
    • DTXSID30965173
    • UNII-X71GCJ0HLI
    • MOCRAVIMOD [USAN]
    • 2-amino-2-[2-[2-chloro-4-(3-phenylmethoxyphenyl)sulfanylphenyl]ethyl]propane-1,3-diol
    • Mocravimod (USAN/INN)
    • NCGC00250388-01
    • 509092-16-4
    • compound 2 [PMID: 23124563]
    • GTPL9727
    • mocravimod
    • 2-amino-2-[2-[4-(3-benzyloxyphenylthio)-2-chlorophenyl]ethyl]-1,3-propanediol
    • IINUNQPYJGJCJI-UHFFFAOYSA-N
    • D12771
    • MOCRAVIMOD [INN]
    • 2-amino-2-[2-(2-chloro-4-{[3-(phenylmethoxy)phenyl]sulfanyl}phenyl)ethyl]propane-1,3-diol
    • X71GCJ0HLI
    • 1,3-Propanediol, 2-amino-2-(2-(2-chloro-4-((3-(phenylmethoxy)phenyl)thio)phenyl)ethyl)-
    • AKOS040748951
    • Q27293620
    • CS-0031213
    • MOCRAVIMOD [WHO-DD]
    • 2-Amino-2-(2-(2-chloro-4-(3-benzyloxyphenylthio)phenyl)ethyl)-1,3-propanediol
    • HY-109038
    • CHEMBL2137148
    • KRP203
    • compound 2 (PMID: 23124563)
    • mocravimodum
    • 인치: InChI=1S/C24H26ClNO3S/c25-23-14-22(10-9-19(23)11-12-24(26,16-27)17-28)30-21-8-4-7-20(13-21)29-15-18-5-2-1-3-6-18/h1-10,13-14,27-28H,11-12,15-17,26H2
    • InChIKey: IINUNQPYJGJCJI-UHFFFAOYSA-N
    • 미소: C1=CC=C(C=C1)COC2=CC(=CC=C2)SC3=CC(=C(C=C3)CCC(CO)(CO)N)Cl

계산된 속성

  • 정밀분자량: 443.1321926g/mol
  • 동위원소 질량: 443.1321926g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 3
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 30
  • 회전 가능한 화학 키 수량: 10
  • 복잡도: 487
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 101Ų
  • 소수점 매개변수 계산 참조값(XlogP): 4.3

1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]- 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A532581-1g
2-Amino-2-(4-((3-(benzyloxy)phenyl)thio)-2-chlorophenethyl)propane-1,3-diol
509092-16-4 98%
1g
$1400.0 2025-03-01

1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]- 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:509092-16-4)1,3-Propanediol,2-amino-2-[2-[2-chloro-4-[[3-(phenylmethoxy)phenyl]thio]phenyl]ethyl]-
A1242624
순결:99%
재다:1g
가격 ($):1260